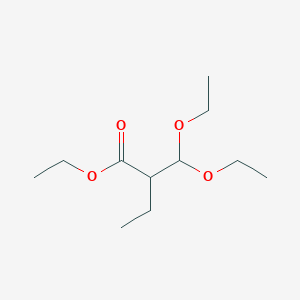
Ethyl 2-(diethoxymethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-diethoxy-2-ethylpropanoate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . It is also known by other names such as 2-diethoxymethyl-butyric acid ethyl ester and 2-(Diethoxymethyl)butanoic acid ethyl ester . This compound is characterized by its ethyl and diethoxy functional groups attached to a propanoate backbone.
Métodos De Preparación
The synthesis of Ethyl 3,3-diethoxy-2-ethylpropanoate typically involves the reaction of butyraldehyde with ethanol in the presence of an acid catalyst to form the intermediate 2-diethoxymethyl-butyraldehyde . This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 3,3-diethoxy-2-ethylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3,3-diethoxy-2-ethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3,3-diethoxy-2-ethylpropanoate involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 3,3-diethoxy-2-ethylpropanoate can be compared with similar compounds such as:
Ethyl 3,3-diethoxypropanoate: This compound has a similar structure but lacks the ethyl group on the propanoate backbone.
3,3-Diethoxy-2-methylpropanoic acid ethyl ester: This compound has a methyl group instead of an ethyl group.
Ethyl 3,3-diethoxy-2-fluoropropanoate: This compound has a fluorine atom instead of an ethyl group. The uniqueness of Ethyl 3,3-diethoxy-2-ethylpropanoate lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C11H22O4 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
ethyl 2-(diethoxymethyl)butanoate |
InChI |
InChI=1S/C11H22O4/c1-5-9(10(12)13-6-2)11(14-7-3)15-8-4/h9,11H,5-8H2,1-4H3 |
Clave InChI |
KGLPEBZRXHIUFV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(OCC)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


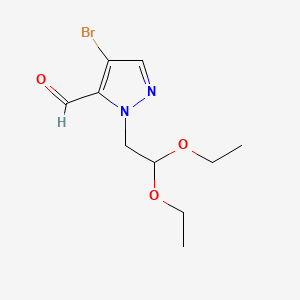
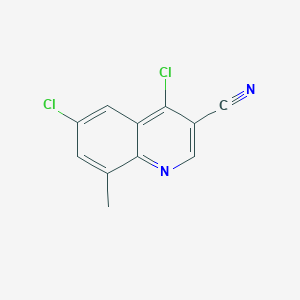
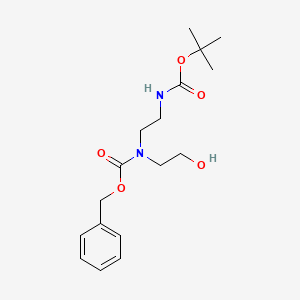
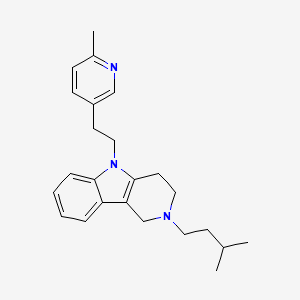
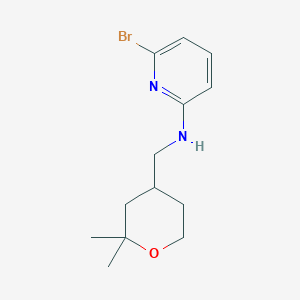
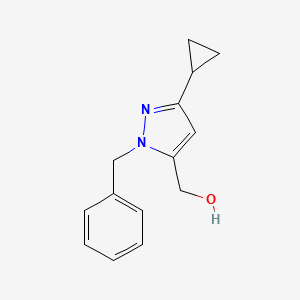
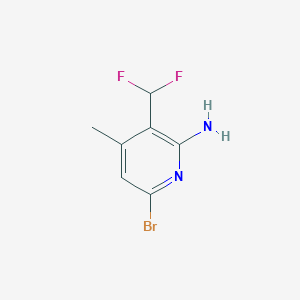
![2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)

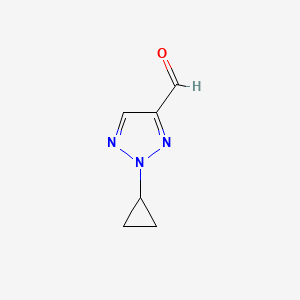
![Methyl 5-chloro-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13927879.png)
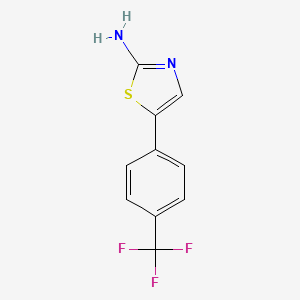
![1,7-Diazaspiro[4.4]nonane-2,8-dione](/img/structure/B13927897.png)

